molecular formula C27H44N2O6 B13676652 (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate

(3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate

Cat. No.: B13676652
M. Wt: 492.6 g/mol
InChI Key: SXCDYMWHVBJDJZ-UHFFFAOYSA-N
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Description

This compound is a stereochemically complex intermediate in pharmaceutical synthesis, particularly for antibody-drug conjugates (ADCs). Its structure features a tert-butyl ester, a benzyloxycarbonyl (Cbz) group, and multiple chiral centers (3R,4S,5S configuration), which are critical for its biological activity and stability . The molecule’s design incorporates protective groups (e.g., Cbz, tert-butyl) to shield reactive amino and carboxyl moieties during synthetic processes. It is identified as a precursor to monomethyl auristatin derivatives, which are potent cytotoxins used in targeted cancer therapies . The methoxy and methyl substituents enhance its lipophilicity, influencing its pharmacokinetic properties and compatibility with conjugation to monoclonal antibodies.

Properties

Molecular Formula

C27H44N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

tert-butyl 3-methoxy-5-methyl-4-[methyl-[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]heptanoate

InChI

InChI=1S/C27H44N2O6/c1-10-19(4)24(21(33-9)16-22(30)35-27(5,6)7)29(8)25(31)23(18(2)3)28-26(32)34-17-20-14-12-11-13-15-20/h11-15,18-19,21,23-24H,10,16-17H2,1-9H3,(H,28,32)

InChI Key

SXCDYMWHVBJDJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate typically involves the following key steps:

These steps require the use of chiral starting materials or chiral catalysts to ensure stereochemical fidelity.

Stepwise Synthetic Route

Preparation of the Chiral Heptanoate Intermediate
  • Starting from a suitable chiral precursor such as a protected amino acid derivative or a chiral hydroxy acid, the heptanoate skeleton is elongated via carbon chain extension methods (e.g., aldol reactions, Wittig olefination followed by reduction).
  • The stereochemistry at C3, C4, and C5 is controlled by using chiral auxiliaries or enzymatic resolution.
  • The tert-butyl ester is introduced by esterification using tert-butanol under acidic catalysis or via tert-butyl chloroformate in the presence of a base.
Synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamide
  • The (S)-2-(((benzyloxy)carbonyl)amino) group is prepared by protecting the amino acid (e.g., leucine or valine derivative) with the benzyloxycarbonyl group using benzyl chloroformate (Cbz-Cl) in basic conditions.
  • The N,3-dimethylbutanamide moiety is assembled by amidation of the protected amino acid with an appropriate amine derivative under coupling conditions (e.g., using carbodiimide reagents like EDCI or DCC).
Coupling to Form the Target Compound
  • The key amide bond formation between the heptanoate intermediate and the protected amino acid amide is achieved via peptide coupling reagents such as HATU, EDCI, or DCC, often in the presence of a base like DIPEA.
  • The reaction is conducted under anhydrous conditions to prevent hydrolysis and racemization.
  • Purification is typically done by column chromatography or preparative HPLC to isolate the desired stereoisomer with high purity (≥98%).

Typical Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification tert-Butanol, acid catalyst (e.g., H2SO4) 85-90 Stereochemistry preserved
Cbz Protection Benzyl chloroformate, NaHCO3, aqueous base 90-95 Mild conditions prevent racemization
Amide Bond Formation HATU or EDCI, DIPEA, DMF, 0-25°C 75-85 High coupling efficiency
Purification Silica gel chromatography or preparative HPLC >98 purity Ensures stereochemical purity

Analytical and Research Outcomes

  • Purity and Stereochemical Confirmation : The final compound is confirmed by chiral HPLC, NMR spectroscopy (1H, 13C), and mass spectrometry. Optical rotation measurements verify the stereochemistry.
  • Stability Studies : The tert-butyl ester and Cbz protecting groups confer stability under storage and reaction conditions.
  • Biological Evaluation : While specific bioassays are outside the scope here, derivatives of this compound class are often evaluated for cytotoxicity and used in antibody-drug conjugate (ADC) development.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose/Outcome Typical Yield (%)
Chiral heptanoate backbone synthesis Chiral precursors, chain extension reagents Establish stereochemistry and backbone 80-90
tert-Butyl ester formation tert-Butanol, acid catalyst Protects carboxyl group 85-90
Cbz amino protection Benzyl chloroformate, base Protects amino group 90-95
Amide coupling HATU/EDCI, DIPEA, DMF Forms amide bond 75-85
Purification Chromatography/HPLC Isolates pure stereoisomer >98 purity

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate is a complex organic molecule with potential applications in chemistry, biology, and medicine. It features a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a methoxy group, making it a versatile molecule for synthetic and research purposes.

Overview

This compound is primarily used for research purposes, specifically in fields such as medicinal chemistry, organic synthesis, and materials science. It is not intended for human or veterinary applications.

Formula and Molecular Weight

The molecular formula of (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate is C27H44N2O6, with a molecular weight of 492.6 .

Reactions

(3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate can undergo several chemical reactions:

  • Oxidation Oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can oxidize the methoxy group to a carbonyl group.
  • Reduction Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide bond to an amine.
  • Substitution Palladium on carbon (Pd/C) under a hydrogen atmosphere can remove the benzyloxycarbonyl group through hydrogenolysis.

Synthetic Routes

The synthesis of (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate involves multiple steps, including the protection and deprotection of functional groups and stereoselective reactions to ensure the correct configuration of chiral centers.

Typical synthetic routes include :

  • Protecting the amino group using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
  • Constructing the heptanoate backbone through a series of reactions, such as aldol condensations and reductions.
  • Introducing the tert-butyl group via alkylation reactions.
  • Introducing the methoxy group through methylation reactions.
  • Final deprotection by removing the Cbz group to yield the final compound.

Industrial Production

Mechanism of Action

The mechanism of action of (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic activity, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Protective Groups Key Functional Groups Molecular Weight (g/mol) Primary Application Reference
(3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate Cbz, tert-butyl Amide, ester, methoxy, methyl ~600 (estimated) ADC intermediates (e.g., MMAE)
(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate Cbz, tert-butyl Ketone, ester ~380 (estimated) Peptide synthesis
Methyl 4-{(2S,3S)-3-[benzyl(tert-butoxycarbonyl)amino]-2-hydroxy-5-methylhexanoyl}benzoate Boc, benzyl Hydroxy, benzoate, amide ~500 (estimated) Peptidomimetic scaffolds
BP 1397: (2S,3S,5S)-5-(tert-butyloxycarbonyl)amino-2-amino-3-hydroxy-1,6-diphenyl hexane Boc Hydroxy, amino ~450 (exact) Antiviral/anticancer research
Caspase-3 probe with galacturonic acid linker Fmoc, tert-butyl Galacturonic acid, amide ~900 (estimated) Apoptosis imaging in cancer

Key Comparisons

Protective Groups and Stability :

  • The target compound uses Cbz and tert-butyl groups, balancing stability during synthesis and ease of deprotection . In contrast, Fmoc () and Boc () are employed in other analogs for orthogonal protection strategies. Fmoc is base-labile, while Boc requires acidic conditions for removal, influencing their suitability in multi-step syntheses .

Stereochemical Complexity :

  • The (3R,4S,5S) configuration of the target compound is critical for its role in ADCs, as stereochemistry directly impacts binding to tubulin in cancer cells . Compounds like BP 1397 () also emphasize chiral centers but are tailored for antiviral activity, demonstrating how stereochemistry diversifies biological targets.

Functional Group Diversity :

  • The methoxy group in the target compound enhances metabolic stability compared to hydroxyl-containing analogs (e.g., ), which may undergo faster enzymatic degradation. Ketone-containing derivatives () are more reactive, limiting their utility in long-term cell culture studies .

Applications :

  • While the target compound is specialized for ADCs, analogs like the caspase-3 probe () prioritize imaging applications via galacturonic acid linkers for tumor apoptosis detection. Others, such as BP 1398 (), incorporate thiazole rings for enhanced antimicrobial activity .

Synthetic Methodology: The target compound’s synthesis likely follows solid-phase peptide coupling (SPPS) or solution-phase methods similar to those in and , using DCM as a solvent and IsoleraOne purification . In contrast, N-heterocyclic carbene (NHC) catalysis () represents alternative synthetic routes for amino ketone derivatives.

Research Findings

  • Bioactivity : The tert-butyl and Cbz groups in the target compound improve its solubility in organic solvents, facilitating conjugation to antibodies in ADCs. However, analogs with hydrophilic modifications (e.g., galacturonic acid in ) show better aqueous compatibility for in vivo imaging .

Biological Activity

The compound (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate is a complex organic molecule with significant potential in medicinal chemistry and biochemistry. Its unique structure, featuring multiple chiral centers, makes it an interesting subject for study regarding its biological activity and therapeutic applications.

  • Molecular Formula : C27H44N2O6
  • Molecular Weight : 492.6 g/mol
  • IUPAC Name : tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]heptanoate

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Functional Groups : Protecting the carboxylic acid group via tert-butyl esterification.
  • Amide Bond Formation : Coupling the protected amino acid with the appropriate amine using coupling reagents like DCC or EDC.
  • Introduction of Benzyloxycarbonyl Group : Protecting the amino group.
  • Stereoselective Reactions : Ensuring correct stereochemistry at chiral centers.

The biological activity of (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate can vary based on its application:

  • Enzyme Inhibition : It may act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalysis.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties due to its structural similarities with known anticancer agents.

Case Studies

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • In Vivo Studies : Animal models have shown that administration of this compound can lead to reduced tumor growth rates compared to control groups.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionBinds to active sites of specific enzymes
Anticancer PropertiesInduces apoptosis in cancer cell lines
CytotoxicityEffective against multiple cancer cell lines
Tumor Growth InhibitionReduces tumor size in animal models

Safety and Toxicology

While exploring its biological activity, safety assessments are crucial:

  • Toxicological Profile : Preliminary assessments indicate potential organ toxicity with prolonged exposure. Further studies are required to establish a comprehensive safety profile.
  • Environmental Impact : The compound has been noted to exhibit toxicity towards aquatic life, necessitating careful handling and disposal measures.

Q & A

Basic: What are the critical steps in synthesizing (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate?

Answer:
Synthesis typically involves:

  • Protection of amino groups : The benzyloxycarbonyl (Cbz) group is introduced to protect the amine functionality during subsequent reactions .
  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis (e.g., palladium catalysts) to achieve the desired (3R,4S,5S) configuration .
  • Coupling reactions : Amide bond formation between the Cbz-protected amino acid and the tert-butyl ester moiety under mild conditions (e.g., DCC/HOBt) .
  • Final deprotection : Selective removal of protecting groups (e.g., hydrogenolysis for Cbz) without disturbing the tert-butyl ester .

Advanced: How can researchers resolve contradictions in NMR data arising from stereoisomeric impurities?

Answer:

  • 2D NMR techniques : Use NOESY or ROESY to differentiate between stereoisomers by analyzing spatial proximity of protons .
  • Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and quantify purity .
  • X-ray crystallography : Confirm absolute configuration if single crystals are obtainable .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra for proposed stereoisomers .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H/13C NMR to confirm backbone structure and functional groups (e.g., tert-butyl at δ ~1.4 ppm, Cbz group aromatic signals at δ ~7.3–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl stretches (e.g., ester C=O at ~1720 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced: How does the tert-butyl group influence reaction kinetics and selectivity in downstream modifications?

Answer:

  • Steric hindrance : The bulky tert-butyl group slows nucleophilic attacks at the ester carbonyl, favoring reactions at less hindered sites (e.g., methoxy or amide groups) .
  • Electronic effects : Electron-donating tert-butyl stabilizes adjacent carbocations, influencing pathways in acid-catalyzed reactions .
  • Solubility : Enhances lipophilicity, requiring polar aprotic solvents (e.g., DMF) for homogeneous reaction conditions .

Basic: Why is the benzyloxycarbonyl (Cbz) group preferred over other amine-protecting groups for this compound?

Answer:

  • Stability : Cbz is stable under basic and mildly acidic conditions but can be removed selectively via hydrogenolysis without affecting tert-butyl esters .
  • Compatibility : Does not interfere with amide bond formation or esterification steps .
  • Monitoring : UV-active aromatic protons allow easy tracking via HPLC .

Advanced: How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the Cbz group, methoxy substituent, or tert-butyl ester to assess impact on binding .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity and thermodynamics .
  • Molecular docking : Use X-ray or cryo-EM structures of target proteins to predict binding modes .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester or amide bonds .
  • Light protection : Amber vials to avoid UV-induced degradation of the Cbz group .
  • Desiccants : Include silica gel to minimize moisture absorption .

Advanced: What strategies mitigate racemization during amide bond formation in the synthesis?

Answer:

  • Low-temperature coupling : Perform reactions at 0–4°C to reduce base-catalyzed epimerization .
  • Coupling reagents : Use HATU or PyBOP instead of DCC to minimize side reactions .
  • Chiral additives : Additives like Hünig’s base can stabilize transition states and preserve stereochemistry .

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